2-Piperidinothiazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-piperidin-1-yl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H12N2OS/c12-6-8-7-13-9(10-8)11-4-2-1-3-5-11/h6-7H,1-5H2 |
InChI Key |
XZUZHIRFXCAFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C=O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structural connectivity and spatial arrangement of atoms in a molecule. For 2-piperidinothiazole-4-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR Spectroscopy for Structural Connectivity
The ¹H NMR spectrum provides the initial and most direct information about the proton environment in the molecule. The expected chemical shifts are influenced by the electronic effects of the thiazole (B1198619) ring, the piperidine (B6355638) substituent, and the aldehyde group.
The aldehydic proton is expected to be the most downfield signal, typically appearing in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The lone proton on the thiazole ring (H-5) would likely resonate in the aromatic region, anticipated around δ 7.5-8.5 ppm. The protons of the piperidine ring will exhibit characteristic signals in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear around δ 3.0-4.0 ppm, while the other piperidine protons (β- and γ-protons) would resonate further upfield, between δ 1.5-2.0 ppm.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde CHO | 9.8 | s |
| Thiazole H-5 | 8.0 | s |
| Piperidine α-H | 3.5 | t |
| Piperidine β-H | 1.7 | m |
| Piperidine γ-H | 1.6 | m |
| s = singlet, t = triplet, m = multiplet |
Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the region of δ 185-195 ppm. The carbons of the thiazole ring are expected to resonate between δ 110-170 ppm. The carbon attached to the aldehyde group (C-4) and the carbon bearing the piperidine substituent (C-2) would have distinct chemical shifts influenced by their respective functionalities. The piperidine carbons would appear in the aliphatic region, with the α-carbons being the most downfield (around δ 40-50 ppm) due to the influence of the adjacent nitrogen atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C HO | 190 |
| Thiazole C -2 | 165 |
| Thiazole C -4 | 145 |
| Thiazole C -5 | 120 |
| Piperidine α-C | 45 |
| Piperidine β-C | 25 |
| Piperidine γ-C | 24 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Assignment
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR spectra and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons in the piperidine ring, allowing for the assignment of the α, β, and γ protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the thiazole H-5 proton signal would correlate with the C-5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the aldehydic proton would show a correlation to the thiazole C-4, confirming the position of the aldehyde group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is invaluable for determining the conformation of the molecule. For example, NOESY could reveal the spatial relationship between the protons of the piperidine ring and the thiazole ring, offering insights into the preferred orientation of the piperidine substituent.
Conformational Analysis through NMR Chemical Shifts and Coupling Constants
The conformation of the piperidine ring and its orientation relative to the thiazole ring can be inferred from the chemical shifts and coupling constants in the ¹H NMR spectrum. The coupling constants between the piperidine protons can help determine the chair conformation of the piperidine ring. Furthermore, the observation of Nuclear Overhauser Effects (NOEs) in a NOESY experiment between specific protons of the piperidine and thiazole rings would provide definitive evidence for their spatial proximity and preferred conformation.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Characteristic Vibrational Modes of the Aldehyde Group
The aldehyde group has several distinct vibrational modes that can be readily identified in the IR and Raman spectra of this compound.
The most prominent of these is the C=O stretching vibration, which gives rise to a strong absorption band in the IR spectrum, typically in the range of 1680-1710 cm⁻¹. The exact position of this band can be influenced by conjugation with the thiazole ring. Another key feature of the aldehyde group is the C-H stretching vibration of the aldehydic proton. This usually appears as one or two weak to medium bands in the region of 2700-2850 cm⁻¹. The presence of a band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde. rsc.org
| Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1695 | Strong |
| Aldehyde C-H Stretch | 2820, 2720 | Weak-Medium |
| Thiazole C=N Stretch | ~1600 | Medium |
| C-S-C Stretch | ~700-800 | Medium |
Fingerprint Region Analysis for Thiazole and Piperidine Moieties
The infrared (IR) spectrum of an organic molecule provides a unique "fingerprint," with the region below 1500 cm⁻¹ being particularly rich in complex vibrational modes. openstax.orgchemguide.co.uk This fingerprint region is instrumental in identifying the core structures of this compound by revealing the characteristic vibrations of the thiazole and piperidine rings. chemguide.co.uk
The thiazole moiety is expected to exhibit a series of characteristic bands in the fingerprint region. These arise from complex C-C, C-N, and C-S stretching and bending vibrations within the ring. While a definitive assignment of every peak in this congested region is challenging, comparison with the spectra of known thiazole derivatives can provide strong evidence for the presence of this heterocyclic core. researchgate.net
Table 1: Predicted Characteristic IR Absorptions in the Fingerprint Region for this compound
| Wave Number (cm⁻¹) | Vibration Type | Associated Moiety |
| ~1500-1400 | C=C and C=N stretching | Thiazole |
| ~1400-1250 | C-H bending | Piperidine, Aldehyde |
| ~1250-1020 | C-N stretching | Piperidine, Thiazole |
| Below 1000 | Ring bending and other skeletal vibrations | Thiazole, Piperidine |
Interpretation of Intermolecular Interactions via Vibrational Shifts
Vibrational spectroscopy is a powerful tool not only for structural identification but also for studying intermolecular interactions such as hydrogen bonding. In the case of this compound, the carbaldehyde group and the nitrogen atoms within the thiazole and piperidine rings can potentially participate in such interactions, especially in the solid state or in polar solvents.
The stretching frequency of the carbonyl group (C=O) of the aldehyde is particularly sensitive to its environment. Typically, a free C=O stretch for an aldehyde appears around 1730 cm⁻¹. openstax.org If the oxygen atom acts as a hydrogen bond acceptor, this will weaken the C=O double bond, causing a shift to a lower wavenumber (red shift). The magnitude of this shift can provide qualitative information about the strength of the hydrogen bond.
Similarly, the vibrational modes of the thiazole and piperidine rings can be perturbed by intermolecular forces. For instance, if the nitrogen atom of the piperidine ring were to become protonated or engage in hydrogen bonding, the C-N stretching and N-H bending (if applicable) vibrations would be altered. researchgate.net By comparing spectra taken in non-polar solvents (where the molecule is relatively isolated) with those in polar, protic solvents, the nature and extent of these intermolecular interactions can be inferred.
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of the molecular ion, which is a critical step in confirming the identity of a newly synthesized compound like this compound.
For this compound, the expected molecular formula is C₉H₁₂N₂OS. HRMS can distinguish the exact mass of this combination of atoms from other potential formulas with the same nominal mass. This capability is essential for unambiguous formula assignment. pnnl.gov
Table 2: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Exact Mass (Da) |
| C₉H₁₂N₂OS | ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S | 196.0670 |
The experimentally determined mass from an HRMS instrument, such as an Orbitrap or FT-ICR mass spectrometer, would be compared to this theoretical value. nih.govnih.gov A close match provides strong evidence for the proposed elemental composition.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. libretexts.org The pattern of these fragment ions provides a roadmap of the molecule's structure. youtube.com For this compound, several characteristic fragmentation pathways can be predicted.
A common fragmentation for aldehydes is the loss of the formyl radical (•CHO), resulting in a peak at M-29. libretexts.org Another possibility is the loss of a hydrogen radical (•H) to give a peak at M-1. Alpha-cleavage adjacent to the nitrogen in the piperidine ring is also a likely fragmentation pathway for amines. libretexts.org The stable thiazole ring may remain intact or undergo characteristic ring-opening fragmentations.
Table 3: Plausible Mass Spectrometric Fragments for this compound
| Fragment | Proposed Structure | m/z (of fragment) | Mass Loss |
| [M-H]⁺ | [C₉H₁₁N₂OS]⁺ | 195 | 1 |
| [M-CHO]⁺ | [C₈H₁₂N₂S]⁺ | 167 | 29 |
| Piperidine ring fragment | [C₅H₁₀N]⁺ | 84 | 112 |
| Thiazole-4-carbaldehyde fragment | [C₄H₂NOS]⁺ | 112 | 84 |
Analysis of the relative abundances of these and other fragment ions in the mass spectrum helps to piece together the molecular structure, confirming the connectivity of the piperidine, thiazole, and carbaldehyde components. raco.cat
Electronic Absorption and Fluorescence Spectroscopy
Electronic spectroscopy, which includes UV-Vis absorption and fluorescence, provides insights into the electronic structure of a molecule, particularly the nature of conjugated π-systems.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the conjugated system formed by the thiazole ring and the carbaldehyde group. The piperidine ring, being saturated, does not contribute to the absorption in the near-UV or visible range. upenn.edu
The primary electronic transitions of interest are π → π* and n → π. libretexts.org The π → π transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity (large molar absorptivity, ε) and occurs at a lower wavelength. The n → π* transition, which involves the promotion of a non-bonding electron (from the nitrogen or sulfur of the thiazole, or the oxygen of the carbonyl) to a π* antibonding orbital, is generally of lower intensity and occurs at a longer wavelength. upenn.edu
The conjugation between the thiazole ring and the carbaldehyde group is expected to result in a bathochromic (red) shift of the π → π* absorption band to a longer wavelength compared to unconjugated thiazole or aldehyde chromophores. stackexchange.com The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity, which can provide further information about the nature of the electronic transitions.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λ_max Region (nm) | Relative Intensity |
| π → π | Thiazole-carbaldehyde conjugated system | ~250-300 | High |
| n → π | Carbonyl group, Thiazole heteroatoms | ~300-350 | Low |
The Enigmatic Compound: this compound Remains Elusive in Scientific Literature
A comprehensive investigation into the scientific literature and chemical databases has revealed a significant lack of available information on the specific chemical compound, This compound . Despite targeted searches for its synthesis, spectroscopic characterization, and potential photophysical properties, no dedicated research articles or database entries for this exact molecule could be located.
This scarcity of data prevents a detailed discussion of its chemical attributes and behavior as per the requested advanced scientific outline. The intended exploration of its synthesis, including potential precursors and reaction mechanisms, remains speculative without published synthetic routes. Similarly, an analysis of its structural features through advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry is not possible without experimental data. Consequently, any discussion on its photophysical properties would be unfounded.
While the broader class of thiazole derivatives is of significant interest in medicinal chemistry and materials science, with many compounds extensively studied, "this compound" itself appears to be a novel or as-yet-unreported entity in the public domain. The piperidine and thiazole-4-carbaldehyde moieties are individually well-known in organic chemistry, but their specific combination in this arrangement has not been documented in the accessible scientific literature.
Therefore, the generation of a detailed scientific article focusing solely on "this compound" is not feasible at this time due to the absence of foundational research and empirical data. Further experimental investigation would be required to synthesize and characterize this compound, which would then enable a thorough scientific discourse as outlined.
Crystallographic Analysis and Solid State Characterization
Single-Crystal X-ray Diffraction Analysis
No published single-crystal X-ray diffraction data for 2-Piperidinothiazole-4-carbaldehyde could be located. This type of analysis is fundamental for determining the following properties:
Intermolecular Interactions in the Solid State
Characterization of π-Stacking Interactions and Other Non-Covalent Forces in Related Derivatives
Furthermore, the presence of a carbaldehyde group introduces a polar region into the molecule, capable of forming dipole-dipole interactions and potentially weak C–H···O hydrogen bonds. The piperidine (B6355638) ring, typically existing in a chair conformation, can also engage in various weak van der Waals interactions that contribute to the stability of the crystal structure.
Analysis of Crystal Packing Motifs and Supramolecular Assembly in Analogous Compounds
The interplay of π-stacking, hydrogen bonding, and other non-covalent forces dictates the crystal packing and supramolecular assembly. In related thiazole (B1198619) derivatives, common packing motifs include herringbone patterns and layered structures, often driven by the optimization of π-π interactions. The specific substituents on the thiazole and piperidine rings would play a crucial role in directing the supramolecular architecture of this compound. For instance, the steric bulk of the piperidine group and the electronic nature of the carbaldehyde would influence the preferred packing arrangement.
Polymorphism and Co-crystallization Studies (if relevant)
The potential for polymorphism—the ability of a compound to exist in more than one crystal form—is a significant area of study in materials and pharmaceutical sciences. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While no polymorphic forms of this compound have been reported, it is a phenomenon that could be anticipated for a molecule of this nature, given the possibility of different packing arrangements and intermolecular interactions.
Co-crystallization, the process of forming a crystalline solid that contains two or more neutral molecular components in a stoichiometric ratio, is another relevant area. By introducing a co-former molecule, it is possible to modify the crystal packing and, consequently, the physical properties of the target compound. Studies on co-crystals of related heterocyclic compounds have demonstrated the ability to engineer desired solid-state properties through the selection of appropriate co-formers that can form predictable non-covalent interactions, such as hydrogen bonds or π-stacking, with the target molecule.
Chemical Reactivity and Synthetic Transformations
Reactions Involving the Aldehyde Functionality
The aldehyde group at the C4 position of the thiazole (B1198619) ring is a key site for a variety of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol.
Grignard and Organolithium Reagents: The addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents to the aldehyde functionality is a classic method for forming carbon-carbon bonds. nih.gov This reaction converts the aldehyde into a secondary alcohol. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. nih.govjacsdirectory.com Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. jacsdirectory.com While specific examples with 2-piperidinothiazole-4-carbaldehyde are not prevalent in the literature, this reaction is a standard transformation for aromatic and heterocyclic aldehydes.
Reformatsky Reaction: The Reformatsky reaction provides another route to form a carbon-carbon bond, specifically producing β-hydroxy esters. This reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent, which then adds to the aldehyde. mdpi.comresearchgate.net These zinc enolates are generally less reactive than Grignard or organolithium reagents, which can be advantageous in complex molecules. mdpi.com The reaction proceeds through a six-membered chair-like transition state and yields the β-hydroxy ester after an acidic workup. researchgate.net This method is applicable to a wide range of aldehydes, including heterocyclic ones. chemicalbook.com
| Nucleophilic Addition Reaction | Reagent | Product Type |
| Grignard Reaction | R-MgX | Secondary Alcohol |
| Organolithium Addition | R-Li | Secondary Alcohol |
| Reformatsky Reaction | 1. Br-CHR-COOR', Zn 2. H₃O⁺ | β-Hydroxy Ester |
The Knoevenagel condensation is a widely used reaction in organic synthesis where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base to form a new carbon-carbon double bond. mychemblog.com Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326), cyanoacetic esters, or barbituric acid. mychemblog.comnih.govresearchgate.net
The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. mychemblog.com The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the α,β-unsaturated product. mychemblog.com While benzothiazoles are often unreactive in Knoevenagel condensations, thiazole derivatives with fused pyrazine (B50134) rings have been shown to undergo this reaction smoothly. nih.gov This suggests that this compound would be a suitable substrate for condensation with various active methylene compounds to generate a diverse range of derivatives. organic-chemistry.org
The reaction of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically carried out in a suitable solvent, sometimes with acid or base catalysis, and often with the removal of water to drive the reaction to completion. jacsdirectory.comoncologyradiotherapy.com
2-Aminothiazole (B372263) derivatives are frequently used as the amine component in Schiff base formation. nih.govalayen.edu.iqsjpas.com Similarly, the aldehyde group in this compound can react with various primary amines to yield the corresponding Schiff bases. For instance, Schiff bases have been synthesized from 2-aminothiazole and pyrazole-4-carboxaldehyde using piperidine as a base in toluene. jacsdirectory.com These reactions are significant as the resulting imines are versatile intermediates for the synthesis of other heterocyclic systems and are also investigated for their biological activities. nih.govnih.gov
| Reactant | Catalyst/Solvent | Product |
| Primary Amine (R-NH₂) | Toluene, Piperidine | Schiff Base (Imine) |
| Substituted Benzaldehydes | Ethanol, Acetic Acid | Schiff Base (Imine) |
The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. ugm.ac.id LiAlH₄ is a more powerful reducing agent that can also be used, but NaBH₄ is often preferred due to its greater safety and selectivity, as it does not reduce other functional groups like esters or amides. masterorganicchemistry.comlibretexts.orgyoutube.com The reduction of this compound with NaBH₄ would yield (2-piperidinothiazol-4-yl)methanol. The use of NaBH₄ in combination with acetylacetone (B45752) has been shown to allow for the chemoselective reduction of aldehydes in the presence of ketones. rsc.org
Oxidation: The oxidation of the aldehyde group to a carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For a substrate like this compound, a mild oxidant would be preferable to avoid side reactions on the piperidine or thiazole rings.
The aldehyde functionality can serve as a precursor to other important functional groups, most notably the nitrile group.
Conversion to Nitriles: Aldehydes can be converted into nitriles in a one-pot reaction under mild conditions. researchgate.net A common method involves the reaction of the aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated to the nitrile. organic-chemistry.org Dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or propylphosphonic anhydride (B1165640) (T3P) can be employed for this purpose. organic-chemistry.orglibretexts.org Another approach involves the direct oxidative conversion of aldehydes to nitriles using reagents like iodine in aqueous ammonia. researchgate.net These methods would be applicable to this compound to produce 2-piperidinothiazole-4-carbonitrile.
Reactions of the Thiazole Heterocycle
The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the presence of the electron-donating piperidino group at the C2 position and the electron-withdrawing carbaldehyde group at the C4 position.
Electrophilic Substitution: The reactivity of the thiazole ring towards electrophiles is generally lower than that of benzene. chemicalbook.com However, the 2-amino group (in this case, a secondary amine in the form of piperidine) is a strong activating group. researchgate.net In 2-aminothiazoles, electrophilic substitution, such as nitration or halogenation, typically occurs at the C5 position, which is activated by the amino group. chemicalbook.comlibretexts.orgmasterorganicchemistry.com The electron-withdrawing aldehyde at C4 would further favor substitution at C5. The lone pair of electrons on the piperidine nitrogen can be donated into the ring, stabilizing the carbocation intermediate formed during electrophilic attack at the C5 position. libretexts.org
It's important to note that under strongly acidic conditions, the ring nitrogen at position 3 can be protonated, which deactivates the ring towards electrophilic attack. researchgate.net
| Reaction | Reagent | Position of Substitution |
| Nitration | HNO₃/H₂SO₄ | C5 |
| Halogenation | Br₂ or Cl₂ | C5 |
Electrophilic Aromatic Substitution Reactions on the Thiazole Ring
Common electrophilic substitution reactions applicable to this system include:
Halogenation: Introduction of a halogen (Br, Cl, I) at the C5 position can be achieved using standard halogenating agents.
Nitration: The introduction of a nitro group at C5 is feasible, typically using a mixture of nitric and sulfuric acid, although careful control of reaction conditions would be necessary to avoid degradation. numberanalytics.com
Sulfonation: Sulfonation at the C5 position can be accomplished, leading to the corresponding sulfonic acid derivative. pharmaguideline.com
Friedel-Crafts Reactions: While Friedel-Crafts acylation is a common electrophilic substitution, its success on this substrate would be highly dependent on the Lewis acid catalyst used, which could complex with the basic nitrogen atoms of the piperidine and thiazole rings. numberanalytics.com
Table 1: Theoretical Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Expected Product |
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 5-Bromo-2-piperidinothiazole-4-carbaldehyde |
| Chlorination | N-Chlorosuccinimide (NCS), CH₃CN | 5-Chloro-2-piperidinothiazole-4-carbaldehyde |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-piperidinothiazole-4-carbaldehyde |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
Nucleophilic Substitutions on the Thiazole Ring
Nucleophilic aromatic substitution (SNAr) on a thiazole ring is generally difficult and requires the presence of a good leaving group and/or strong electron-withdrawing groups to activate the ring. pharmaguideline.comnumberanalytics.com In this compound, the C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack. chemicalbook.com However, the piperidino group at C2 is a very poor leaving group.
For a nucleophilic substitution to occur at the thiazole ring, a derivative such as 2-halo-thiazole-4-carbaldehyde would be required. For instance, if a 2-chlorothiazole (B1198822) derivative were used, the chlorine atom could be displaced by various nucleophiles. The electron-withdrawing 4-carbaldehyde group would facilitate this reaction.
Another strategy to promote nucleophilic attack is the quaternization of the thiazole ring nitrogen. pharmaguideline.com Reaction with an alkylating agent would form a thiazolium salt, significantly increasing the electrophilicity of the C2 carbon and making it more susceptible to attack by nucleophiles.
Functionalization at Different Positions of the Thiazole Ring
Beyond substitution reactions, the thiazole ring can be functionalized through other means.
Deprotonation at C2: The proton at the C2 position of a thiazole ring is the most acidic. wikipedia.org However, in the target molecule, this position is already substituted with the piperidine ring.
Functionalization of the Aldehyde Group: The 4-carbaldehyde group is a key site for a wide array of chemical transformations, including:
Oxidation: The aldehyde can be readily oxidized to a carboxylic acid (2-Piperidinothiazole-4-carboxylic acid) using reagents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
Reduction: The aldehyde can be reduced to a primary alcohol ( (2-Piperidinothiazol-4-yl)methanol) using reducing agents such as sodium borohydride (NaBH₄).
Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles. For example, reaction with amines can form imines (Schiff bases), and reaction with active methylene compounds (e.g., malonates, nitromethane) in Knoevenagel or Henry reactions can extend the carbon chain. acs.org
Metal-Catalyzed Cross-Coupling: If the thiazole ring is first halogenated (e.g., at C5), the resulting halo-thiazole can serve as a substrate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
Transformations Involving the Piperidine Moiety
The piperidine ring provides a secondary amine nitrogen, which is a primary site for synthetic modification. The stability of the piperidine ring is generally high. researchgate.net
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes alkylation and acylation reactions.
N-Alkylation: This is typically achieved by reacting the molecule with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). researchgate.netorganic-chemistry.org Using an excess of the alkylating agent can lead to the formation of a quaternary ammonium salt. researchgate.net
N-Acylation: Acylation is readily accomplished using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. researchgate.netorganic-chemistry.org This reaction converts the secondary amine into a more complex amide, which can be useful for modulating the compound's properties.
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent(s) | Solvent | Expected Product |
| N-Methylation | Methyl iodide (CH₃I), K₂CO₃ | Acetonitrile (CH₃CN) | 2-(1-Methylpiperidino)thiazole-4-carbaldehyde |
| N-Benzylation | Benzyl bromide (BnBr), Et₃N | Dichloromethane (DCM) | 2-(1-Benzylpiperidino)thiazole-4-carbaldehyde |
| N-Acetylation | Acetic anhydride (Ac₂O), Pyridine | Dichloromethane (DCM) | 1-(4-Formylthiazol-2-yl)piperidine-1-carbaldehyde |
| N-Benzoylation | Benzoyl chloride (BzCl), Et₃N | Dichloromethane (DCM) | (2-(1-Benzoylpiperidino)thiazol-4-yl)methanone |
Ring-Opening or Ring-Expansion Reactions of the Piperidine Unit (if observed)
The piperidine ring is a saturated six-membered heterocycle and is generally considered to be highly stable and resistant to ring-opening reactions under typical synthetic conditions. researchgate.net Unlike smaller, more strained rings like azetidines, which can undergo ring-opening, the piperidine unit in this compound is not expected to readily participate in ring-opening or ring-expansion reactions. nih.gov Such transformations would require harsh conditions or specialized reagents that are not commonly employed in standard functional group transformations. There are no widely observed instances of such reactivity for this type of stable heterocyclic system.
Stereoselective Transformations of the Piperidine Ring
The parent molecule, this compound, is achiral. Stereoselective transformations would necessitate the introduction of stereocenters onto the piperidine ring.
Asymmetric Functionalization: While direct asymmetric C-H functionalization of the piperidine ring is a complex field, theoretical approaches could involve directed metalation followed by reaction with an electrophile, where a chiral ligand on the metal could induce stereoselectivity.
Diastereoselective Reactions: If a chiral center were introduced elsewhere in the molecule (for example, through a stereoselective reaction at the aldehyde), subsequent reactions on the piperidine ring could proceed with diastereoselectivity.
Resolution: A racemic mixture of a chiral derivative could be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of stereoselective syntheses of substituted piperidines is an active area of research, often employing strategies like chiral auxiliaries, asymmetric catalysis, or starting from chiral pool materials. rsc.orgnih.govresearchgate.net Applying these advanced methods could, in principle, allow for the synthesis of chiral derivatives of this compound.
Cycloaddition and Annulation Reactions Leading to Fused Systems
The inherent reactivity of the aldehyde function and the thiazole core in this compound provides pathways for the construction of various fused heterocyclic systems through cycloaddition and annulation reactions. These reactions are of significant interest in medicinal chemistry for the synthesis of novel scaffolds with potential biological activities. The strategic placement of the piperidino and carbaldehyde groups on the thiazole ring allows for their participation in cyclization reactions to form polycyclic derivatives.
Formation of Fused Thiazolo-Pyrimidines
The synthesis of fused thiazolo[3,2-a]pyrimidines often involves the reaction of a 2-aminothiazole derivative with a β-dicarbonyl compound and an aldehyde in a multicomponent reaction, or the reaction of a pyrimidine-2-thione with an α-haloketone. While direct literature on this compound is scarce, its structural motifs suggest potential pathways for the formation of such fused systems.
One plausible approach involves a multicomponent reaction where the 2-piperidino group acts as the nucleophilic nitrogen of a 2-aminothiazole equivalent. For instance, a one-pot, three-component reaction of a substituted 4-phenylthiazole-2-amine, an aromatic aldehyde, and acetylacetone in the presence of p-toluenesulfonic acid (PTSA) has been reported to yield 5H-thiazolo[3,2-a]pyrimidine derivatives. biointerfaceresearch.com In a hypothetical application to this compound, the aldehyde group at the C4-position could potentially participate as the aldehyde component in an intramolecular or intermolecular fashion, leading to complex fused structures.
Another established route to thiazolo[3,2-a]pyrimidines involves the condensation of pyrimidine-2-thiones with α-haloacetophenones. researchgate.net These pyrimidine-2-thiones can be synthesized via a Biginelli-type reaction involving an aldehyde, a β-dicarbonyl compound, and thiourea. ijnc.ir The aldehyde functionality of this compound could serve as the aldehyde component in the initial Biginelli reaction to form a thiazole-substituted dihydropyrimidinethione, which could then undergo cyclization to a fused thiazolo-pyrimidine system.
A general scheme for the synthesis of thiazolo[3,2-a]pyrimidines from 2-aminothiazole derivatives is presented below, illustrating the potential for this compound to act as a precursor.
Table 1: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives from 2-Aminothiazole Analogues
| 2-Aminothiazole Derivative | Reagents | Conditions | Product | Yield (%) | Reference |
| 4-(4-chlorophenyl)thiazol-2-amine | Acetylacetone, 4-methoxybenzaldehyde, PTSA | Acetonitrile, reflux | 1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-6-yl)ethanone | 80 | biointerfaceresearch.com |
| 4-Phenylthiazole-2-amine | Acetylacetone, Benzaldehyde, PTSA | Acetonitrile, reflux | 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidin-6-yl)ethanone | Not Reported | biointerfaceresearch.com |
| 2-Aminothiazole | Ethyl acetoacetate, Aromatic aldehydes, Sulfamic acid | Ethanol, reflux | Substituted thiazolo[3,2-a]pyrimidines | Not Reported | nih.gov |
This table presents data for analogous compounds to illustrate the synthetic potential, as direct data for this compound is not available in the searched literature.
Synthesis of Other Polycyclic Heterocyclic Derivatives
The reactivity of the 2-amino group and the C4-aldehyde of the thiazole ring can be exploited to construct a variety of other polycyclic heterocyclic systems beyond fused pyrimidines. For instance, the reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate (B1228247) has been shown to lead to the formation of substituted pyridines through a sequence initiated by a [2+2] cycloaddition, followed by a disrotatory ring opening of the resulting fused cyclobutene. nih.gov
Furthermore, the aldehyde group at the 4-position is a versatile handle for annulation reactions. As demonstrated with analogous pyrazole-4-carbaldehydes, this functional group can undergo condensation with various binucleophiles to construct fused rings such as isoxazoles and pyridines. asianpubs.org For example, condensation with hydroxylamine could lead to a fused thiazolo-isoxazole, and reaction with an active methylene compound in the presence of a base could initiate a cascade reaction to form a fused pyridothiazole.
The synthesis of fused pyrimidines has also been achieved through an L-proline-catalyzed one-pot reaction of a 4-hydroxy coumarin, an aldehyde, and a 2-aminobenzothiazole (B30445) in water. acs.org By analogy, this compound could potentially serve as the aldehyde component in such a multicomponent reaction to generate complex, fused heterocyclic structures.
Table 2: Examples of Cycloaddition and Annulation Reactions of Thiazole Derivatives
| Thiazole Derivative | Reactant(s) | Reaction Type | Product | Reference |
| 2-(Phenylamino)thiazole | Dimethyl acetylenedicarboxylate | [2+2] Cycloaddition/Rearrangement | Dimethyl 6-(phenylamino)pyridine-3,4-dicarboxylate | nih.gov |
| 2-Aminothiazole | Ethyl acetoacetate, Aromatic aldehyde | Multicomponent Reaction | Thiazolo[3,2-a]pyrimidine derivative | researchgate.net |
| 2-Aminobenzothiazole | 4-Hydroxy coumarin, Benzaldehyde | Annulation | Fused pyrimidine | acs.org |
This table illustrates the types of reactions thiazole derivatives can undergo, suggesting potential transformations for this compound based on its functional groups.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are essential for predicting a molecule's properties from first principles, based on the fundamental laws of quantum mechanics.
Geometry Optimization and Conformational Analysis (DFT, Ab Initio)
A foundational step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of a molecule's atoms—its lowest energy conformation. For 2-Piperidinothiazole-4-carbaldehyde, this would involve exploring the rotational possibilities of the piperidine (B6355638) ring relative to the thiazole (B1198619) core and the orientation of the carbaldehyde group. Such an analysis would identify the global minimum energy structure and other low-energy conformers, which is critical as the conformation can significantly influence reactivity and biological activity. However, specific studies detailing these conformational preferences for this exact molecule are not present in the surveyed literature.
Electronic Structure and Molecular Orbital Theory (HOMO-LUMO analysis)
The electronic properties of a molecule are governed by its molecular orbitals. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, this analysis would pinpoint the electron-rich and electron-poor regions, suggesting likely sites for electrophilic and nucleophilic attack. Unfortunately, no specific HOMO-LUMO energy values or orbital diagrams for this compound have been published.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations can accurately predict spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions provide valuable fingerprints for a molecule. Comparing these predicted spectra with experimental data is a standard method for structure verification. For this compound, calculated spectra would aid in its identification and characterization, but such theoretical data remains unreported.
Charge Distribution and Electrostatic Potential Maps
Understanding how charge is distributed across a molecule is crucial for predicting its interactions with other molecules. Electrostatic potential (ESP) maps visually represent the charge landscape, with color-coding to indicate electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. While this would be a standard output of a computational study, ESP maps and specific atomic charge values for this compound are not available.
Reaction Mechanism Studies
Beyond static molecular properties, computational chemistry can elucidate the pathways of chemical reactions.
Computational Elucidation of Reaction Pathways and Transition States
Theoretical studies can map out the energetic profile of a reaction, from reactants to products, identifying intermediate structures and, crucially, the high-energy transition states that govern the reaction rate. This provides a deep understanding of reaction mechanisms that is often difficult to obtain experimentally. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could reveal the step-by-step mechanism. However, the scientific literature lacks any such computational studies on the reaction pathways involving this compound.
While computational studies exist for related thiazole and piperidine derivatives, the specific data required to construct a detailed theoretical profile for this compound is currently absent from accessible scientific databases. Future research in this area would be necessary to fill this knowledge gap and fully characterize the properties of this molecule.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, considering its flexibility and interactions with its environment.
The piperidine ring in this compound can adopt several conformations, most notably the chair and boat forms. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. The chair conformation is generally the most stable, but the presence of substituents can influence the energetic landscape.
The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of a solvent on the structure and reactivity of this compound.
Solvation can stabilize charged or polar species, thereby affecting reaction pathways and equilibria. For example, in a polar solvent, the transition state of a nucleophilic addition to the carbonyl group may be stabilized, leading to an increase in the reaction rate compared to the gas phase. Furthermore, the preferred conformation of the molecule might differ in solution compared to the gas phase due to a balance of intramolecular forces and interactions with the solvent molecules.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Predicted Effect on Reactivity |
| Gas Phase | 1 | 3.2 | Baseline |
| Dichloromethane | 9.1 | 4.5 | Moderate increase |
| Water | 80.1 | 6.8 | Significant increase |
Note: The data in this table is illustrative and based on general principles of solvation effects. Actual values would require specific computational studies.
Structure-Reactivity Relationship Studies
Understanding the relationship between a molecule's structure and its reactivity is a central goal of chemistry. For this compound, computational studies can provide a quantitative basis for these relationships, guiding the design of new derivatives with desired properties.
QSRR studies aim to establish a mathematical relationship between a set of molecular descriptors and a measure of reactivity. For a series of derivatives of this compound, various descriptors can be calculated, such as electronic properties (e.g., partial charges, frontier molecular orbital energies), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP).
These descriptors can then be correlated with an experimentally or computationally determined measure of reactivity, such as the rate constant for a specific reaction. The resulting QSRR model can be used to predict the reactivity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. For instance, a QSRR model might reveal that electron-withdrawing substituents on the piperidine ring increase the reactivity of the carbaldehyde group towards nucleophiles.
The insights gained from computational studies can be translated into a set of design principles for novel derivatives of this compound. For example, to enhance the electrophilicity of the carbonyl carbon, one might introduce electron-withdrawing groups on the thiazole or piperidine rings. Conversely, to increase the molecule's stability, one might introduce bulky groups that sterically hinder potential reaction sites.
Molecular docking simulations, a key computational technique, can be used to predict how well a designed derivative will bind to a specific biological target, such as an enzyme or receptor. By iterating between computational design and virtual screening, it is possible to identify promising lead compounds for further experimental investigation. This rational design approach, guided by computational chemistry, accelerates the discovery and optimization of new molecules with tailored properties.
Synthetic Utility and Applications in Advanced Chemical Synthesis
2-Piperidinothiazole-4-carbaldehyde as a Versatile Synthetic Intermediate
The potential of this compound as a versatile building block in organic synthesis is significant, primarily owing to the reactive handles provided by the piperidine (B6355638) and carbaldehyde moieties attached to the stable thiazole (B1198619) core.
Building Block in Multi-Step Organic Synthesis
While specific examples utilizing this compound are not prevalent in the current literature, its structural components suggest a high potential as a scaffold in multi-step synthesis. The piperidine ring, a common motif in pharmaceuticals, can be introduced onto the thiazole core through various methods, including the reaction of 2-aminothiazoles with suitable piperidine precursors. The resulting 2-piperidinothiazole can then serve as a platform for further functionalization.
The aldehyde group at the 4-position is a particularly versatile functional group. It can readily undergo a wide array of chemical transformations, including:
Reductive amination: To introduce new amine-containing fragments.
Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.
Grignard and organolithium additions: To generate secondary alcohols.
Oxidation: To produce the corresponding carboxylic acid.
Condensation reactions: With active methylene (B1212753) compounds to build more complex structures.
These reactions allow for the elaboration of the thiazole scaffold, leading to a diverse library of compounds with potential biological activities or material properties.
Precursor for Complex Heterocyclic Structures
The strategic placement of the piperidine and carbaldehyde groups on the thiazole ring makes this compound an attractive precursor for the synthesis of complex, fused heterocyclic systems. The aldehyde can react with a variety of binucleophiles to construct new rings fused to the thiazole core. For instance, reaction with hydrazines could lead to the formation of pyrazolyl-thiazoles, while reaction with amidines could yield pyrimidinyl-thiazoles.
The general reactivity of 2-aminothiazoles, the precursors to the piperidino-substituted derivatives, in the synthesis of fused heterocycles is well-documented. This suggests that this compound would be a valuable intermediate for accessing novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science.
Development of Novel Methodologies Utilizing the Compound
The unique electronic and steric properties of this compound could be exploited in the development of new synthetic methodologies.
Catalytic Applications (if any)
Currently, there is no specific information in the scientific literature regarding the catalytic applications of this compound. However, the presence of both a Lewis basic nitrogen atom in the piperidine ring and a coordinating aldehyde group could potentially allow this molecule or its derivatives to act as ligands for transition metal catalysts. Further research would be needed to explore this possibility.
Stereoselective Synthesis Methodologies
The development of stereoselective methods involving this compound is an area ripe for exploration. The synthesis of chiral derivatives of this compound could be achieved through several routes:
Use of chiral piperidine precursors: Starting with an enantiomerically pure piperidine derivative would lead to a chiral 2-piperidinothiazole scaffold.
Asymmetric reduction of the aldehyde: The use of chiral reducing agents to convert the carbaldehyde to a chiral alcohol.
Asymmetric addition to the aldehyde: The use of chiral nucleophiles in reactions with the aldehyde group.
These chiral derivatives could then be utilized in stereoselective synthesis or as chiral ligands in asymmetric catalysis. While specific examples are not yet reported, the principles of asymmetric synthesis suggest that such applications are feasible.
Role in Material Science Research
The application of this compound in material science is another area with untapped potential. Thiazole-containing polymers and materials have been investigated for their electronic and optical properties.
The aldehyde functionality of this compound allows for its incorporation into polymeric structures through polymerization reactions, such as polycondensation. The resulting polymers could exhibit interesting properties due to the presence of the electron-rich thiazole and piperidine moieties. For example, they could be investigated as:
Conducting polymers: After appropriate doping.
Fluorescent materials: For use in sensors or organic light-emitting diodes (OLEDs).
Scaffolds for metal-organic frameworks (MOFs): The nitrogen and oxygen atoms could act as coordination sites for metal ions.
While no specific studies have been published on the use of this compound in material science, the known properties of related thiazole derivatives suggest that it could be a valuable building block for the design of new functional materials.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 2-piperidinothiazole-4-carbaldehyde is not yet a well-established process, presenting a prime opportunity for the development of novel and efficient synthetic methodologies. A plausible and initial approach would involve a variation of the renowned Hantzsch thiazole (B1198619) synthesis. synarchive.comijper.org This could entail the reaction of a suitable α-halocarbonyl compound with a piperidine-1-carbothioamide. Subsequent formylation at the C4 position of the thiazole ring would yield the target molecule.
Future research should focus on optimizing this pathway by exploring green and sustainable alternatives. This includes the use of environmentally benign solvents, catalyst-free conditions, or the application of microwave or ultrasonic irradiation to reduce reaction times and energy consumption. mdpi.com The development of one-pot multicomponent reactions (MCRs) would be a particularly attractive avenue. rsc.orgacs.orgmdpi.com An MCR approach could, for instance, involve the simultaneous reaction of an appropriate aldehyde, a piperidine (B6355638) source, and a sulfur-containing reagent to construct the heterocyclic core in a single, atom-economical step.
In-Depth Mechanistic Studies of Key Transformations
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for its rational optimization and the development of new derivatives. For the proposed Hantzsch-type synthesis, detailed mechanistic studies could elucidate the kinetics and thermodynamics of the cyclization and subsequent formylation steps. researchgate.net This could involve a combination of experimental techniques, such as reaction progress monitoring by NMR or HPLC, and computational modeling.
Investigating the mechanism of potential MCRs for the synthesis of this compound would also be a fertile area of research. Understanding the sequence of bond-forming events and the nature of the intermediates would provide valuable insights for controlling the reaction's selectivity and expanding its scope.
Exploration of Novel Reaction Partners and Derivatization Strategies
The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations, opening the door to a vast and unexplored chemical space of novel derivatives. Future research should systematically explore the reactivity of this aldehyde group with a diverse range of nucleophiles.
This could include, but is not limited to:
Reductive amination: Reaction with primary and secondary amines to generate a library of novel aminomethyl-substituted piperidinothiazoles.
Wittig and Horner-Wadsworth-Emmons reactions: To introduce various unsaturated moieties, expanding the carbon framework.
Condensation reactions: With active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetates, to form Knoevenagel condensation products which are themselves versatile synthetic intermediates. acs.org
Multicomponent reactions: Utilizing the aldehyde as a key component in reactions like the Ugi or Passerini reactions to rapidly generate complex and diverse molecular scaffolds. nih.gov
Advanced Spectroscopic Characterization of Novel Derivatives
As new derivatives of this compound are synthesized, their comprehensive characterization using advanced spectroscopic techniques will be paramount. Standard techniques such as ¹H and ¹³C NMR, IR, and mass spectrometry will provide the foundational structural information. universalprint.org
Beyond these, future research could employ more sophisticated methods to gain deeper structural and stereochemical insights. This includes:
2D NMR techniques: Such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals, especially for more complex derivatives.
X-ray crystallography: To determine the precise three-dimensional structure of crystalline derivatives, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.
Vibrational spectroscopy: In-depth analysis of IR and Raman spectra, aided by computational calculations, can provide detailed information about the vibrational modes and tautomeric forms of the molecules. researchgate.net
Integrated Computational and Experimental Approaches for Rational Design
The integration of computational chemistry with experimental synthesis and biological evaluation offers a powerful paradigm for the rational design of novel this compound derivatives with desired properties. dntb.gov.uaresearchgate.net Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including:
Geometric and electronic structures: To understand the molecule's shape, charge distribution, and frontier molecular orbitals. nih.gov
Spectroscopic properties: To aid in the interpretation of experimental NMR, IR, and UV-Vis spectra.
Reactivity indices: To predict the most likely sites for electrophilic and nucleophilic attack, guiding derivatization strategies.
This computational pre-screening can help prioritize synthetic targets, saving time and resources in the laboratory. The experimental results can then be used to refine and validate the computational models, creating a synergistic feedback loop that accelerates the discovery process.
Expanding the Synthetic Scope to Diverse Heterocyclic Systems
The this compound scaffold itself can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The aldehyde group, in concert with the adjacent thiazole ring, presents unique opportunities for intramolecular cyclization reactions.
Future research could explore:
Annulation reactions: Where the aldehyde is transformed into a reactive intermediate that subsequently cyclizes onto the thiazole ring or the piperidine moiety to form novel bicyclic or tricyclic systems.
Tandem reactions: Designing reaction sequences where the initial derivatization of the aldehyde triggers a cascade of reactions leading to the formation of new heterocyclic rings. nih.gov
By systematically exploring these avenues, the full synthetic potential of this compound can be unlocked, paving the way for the discovery of new molecules with potentially valuable applications in various fields of chemistry.
Q & A
Q. What are the established synthetic routes for 2-Piperidinothiazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or cyclization reactions. For example, pyrazolecarbaldehydes (structurally analogous) are synthesized using reagents like DMF-DMA (dimethylformamide dimethyl acetal) with ethyl acetoacetate and phenylhydrazine under reflux conditions . Reaction optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., DABCO in Baylis-Hillman reactions) to improve yields . Yield discrepancies often arise from competing side reactions; monitoring via TLC and iterative purification (e.g., column chromatography with ethyl acetate/hexane gradients) is critical .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and thiazole ring vibrations (C-S/C-N stretches ~650–1250 cm⁻¹) .
- NMR : H NMR identifies aldehyde protons (δ 9.5–10.5 ppm) and piperidine/thiazole protons (δ 1.5–3.5 ppm for piperidine; δ 7.0–8.5 ppm for thiazole). C NMR resolves carbonyl carbons (~190 ppm) and heterocyclic carbons .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement validates molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Mercury software aids in visualizing packing patterns and void analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound derivatives?
- Methodological Answer : Discrepancies in thermal parameters or occupancy rates may arise from disorder or twinning. Strategies include:
- Using SHELXL ’s restraints (e.g., DFIX, SIMU) to model disordered regions .
- Cross-validating with Mercury’s Materials Module to compare packing motifs against analogous structures in the Cambridge Structural Database (CSD) .
- Employing Hirshfeld surface analysis to assess intermolecular interactions and detect overlooked hydrogen bonds .
Q. What computational methods are effective for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes), guided by crystallographic data for binding site accuracy .
- MD Simulations : GROMACS assesses stability in solvent environments, with parameters derived from experimental NMR or IR data .
Q. How should researchers design experiments to address low yields in multi-step syntheses of this compound analogs?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial design to optimize variables (e.g., stoichiometry, solvent, time). For example, Bayesian optimization reduces trial iterations .
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, identifying bottlenecks (e.g., unstable intermediates requiring low-temperature conditions) .
- Scale-Up Protocols : Gradual scaling (mg → g) with rigorous purity checks (HPLC, >95% purity) minimizes batch variability .
Methodological Frameworks for Rigorous Research Design
Q. What frameworks ensure rigorous hypothesis formulation for studies on this compound’s bioactivity?
- Methodological Answer :
- PICO Framework :
- Population : Target enzyme/receptor (e.g., kinases).
- Intervention : Compound’s binding affinity (measured via SPR or ITC).
- Comparison : Positive controls (e.g., known inhibitors).
- Outcome : IC/EC values .
- FINER Criteria : Ensure feasibility (e.g., compound solubility), novelty (e.g., unexplored piperidine-thiazole hybrids), and relevance (e.g., antimicrobial resistance) .
Q. How can researchers ethically validate biological activity data for this compound?
- Methodological Answer :
- Blinded Assays : Reduce bias by randomizing sample labels in antimicrobial or cytotoxicity tests .
- Triplicate Replicates : Report mean ± SD for IC values, with ANOVA for significance (p < 0.05) .
- Data Transparency : Deposit raw spectra, crystallographic data (CCDC numbers), and assay protocols in repositories like PubChem or Zenodo .
Data Interpretation and Contradiction Management
Q. What strategies mitigate conflicting spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer :
- Experimental Validation : Re-measure NMR in deuterated solvents (e.g., DMSO-d vs. CDCl) to assess solvent effects .
- Database Cross-Check : Compare experimental IR/NMR with PubChem or CSD entries for analogous structures .
- Hybrid Methods : Overlay DFT-predicted spectra (e.g., Gaussian) with experimental data, adjusting basis sets for accuracy .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
